molecular formula C21H22N2O2S B1202499 1-(2-Furanylmethyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione

1-(2-Furanylmethyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione

Cat. No. B1202499
M. Wt: 366.5 g/mol
InChI Key: JRXGQPDRQYXBSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furanylmethyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione is an oxacycle, an organic heterobicyclic compound and an organonitrogen heterocyclic compound.

Scientific Research Applications

Synthesis and Biological Activity

  • Pyrimidine derivatives, including compounds similar to 1-(2-Furanylmethyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione, have been synthesized and studied for their diverse biological activities. These activities include antiviral, antibacterial, antitumor, and anti-inflammatory effects. Such compounds are often found in drugs used for treating various conditions like hypothyroidism, hypertension, cancer chemotherapy, or HIV infection (Önal, Ceran, & Şahin, 2008).

Structural Elucidation and Antimicrobial Evaluation

  • Research has been conducted on related pyrimidine derivatives for their antimicrobial activities. These studies involve the synthesis of novel compounds and the evaluation of their potential as antimicrobial agents (Gomha et al., 2018).

Antitumor Evaluation

  • Certain pyrimidine derivatives have been synthesized and evaluated for their antitumor properties. Some of these compounds have shown a broad spectrum of activity against various tumor cell lines, indicating their potential in cancer treatment (Fahmy, Rostom, & Bekhit, 2002).

Heterocyclic Synthesis

  • Pyrimidine derivatives have been utilized in the synthesis of new heterocycles, which are important in the development of various pharmacologically active compounds. These synthetic pathways often involve reactions with different reagents to produce a range of derivatives (Elneairy, Gad-Elkareem, & Taha, 2005).

Corrosion Inhibition

  • Pyrimidine-2-thione derivatives, closely related to the compound , have been studied for their effectiveness as corrosion inhibitors. These studies are significant in the field of materials science and engineering (Soltani et al., 2015).

properties

Product Name

1-(2-Furanylmethyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione

InChI

InChI=1S/C21H22N2O2S/c1-14-6-8-15(9-7-14)19-22-20(26)17-13-25-21(2,3)11-18(17)23(19)12-16-5-4-10-24-16/h4-10H,11-13H2,1-3H3

InChI Key

JRXGQPDRQYXBSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=S)C3=C(N2CC4=CC=CO4)CC(OC3)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Furanylmethyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione
Reactant of Route 2
1-(2-Furanylmethyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione
Reactant of Route 3
Reactant of Route 3
1-(2-Furanylmethyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione
Reactant of Route 4
1-(2-Furanylmethyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione
Reactant of Route 5
1-(2-Furanylmethyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione
Reactant of Route 6
1-(2-Furanylmethyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione

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